![molecular formula C13H19NO2 B15232879 Tert-butyl6-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15232879.png)
Tert-butyl6-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-ethynyl-3-azabicyclo[410]heptane-3-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
The synthesis of tert-butyl 6-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps starting from readily available precursors. One common synthetic route involves the preparation of a 6-functionalized azabicyclo[4.1.0]heptane derivative. This process can be achieved in four steps starting from 4-hydroxymethyl pyridine . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired bicyclic structure.
Chemical Reactions Analysis
Tert-butyl 6-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 6-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Tert-butyl 6-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Tert-butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate
These compounds share similar bicyclic structures but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
tert-butyl 6-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-5-13-6-7-14(9-10(13)8-13)11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3 |
InChI Key |
XJLLVCIJEFPXMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


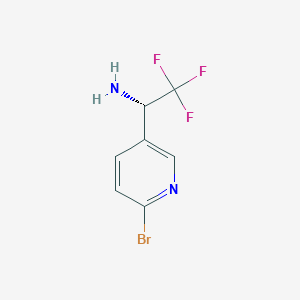
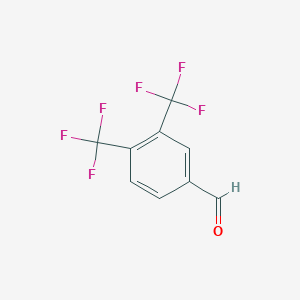

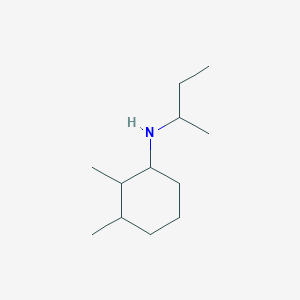

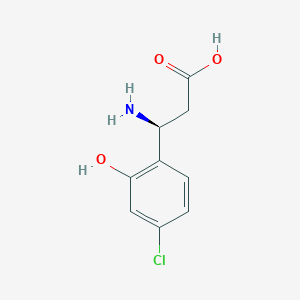
![2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15232827.png)
![Hydron;trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide](/img/structure/B15232835.png)
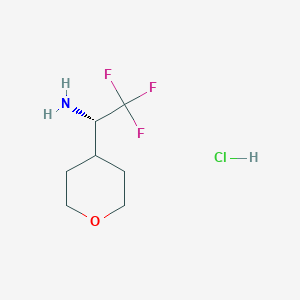

![6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15232847.png)
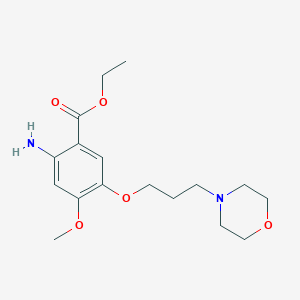
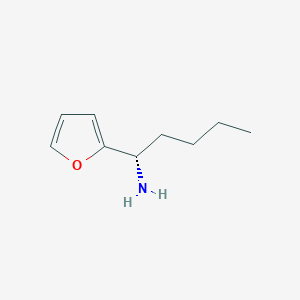
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-amine](/img/structure/B15232883.png)
